N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

Benzothiazole amide M4 muscarinic receptor Comparative pharmacology

N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide (CAS 868230-83-5; molecular formula C14H18N2O2S; molecular weight 278.37 g/mol) is a synthetic small molecule belonging to the 2-aminobenzothiazole amide class. The compound features a 4-methoxy-7-methyl substituted benzothiazole core acylated with a pivaloyl (2,2-dimethylpropanoyl) group at the 2-amino position.

Molecular Formula C14H18N2O2S
Molecular Weight 278.37
CAS No. 868230-83-5
Cat. No. B2952578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
CAS868230-83-5
Molecular FormulaC14H18N2O2S
Molecular Weight278.37
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C(C)(C)C
InChIInChI=1S/C14H18N2O2S/c1-8-6-7-9(18-5)10-11(8)19-13(15-10)16-12(17)14(2,3)4/h6-7H,1-5H3,(H,15,16,17)
InChIKeyXUYUFWYNZLXHPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide (CAS 868230-83-5): Chemical Identity and Structural Classification for Research Procurement


N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide (CAS 868230-83-5; molecular formula C14H18N2O2S; molecular weight 278.37 g/mol) is a synthetic small molecule belonging to the 2-aminobenzothiazole amide class . The compound features a 4-methoxy-7-methyl substituted benzothiazole core acylated with a pivaloyl (2,2-dimethylpropanoyl) group at the 2-amino position. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and 2-amide derivatives in particular have been explored as adenosine A2 receptor modulators for central nervous system disorders [1]. However, specific biological activity data for this exact compound remain extremely scarce in the peer-reviewed primary literature, a factor that directly impacts evidence-based procurement decisions.

Why N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide Cannot Be Interchanged with Other Benzothiazole Amide Derivatives in Research Protocols


The benzothiazole 2-amide chemotype is exquisitely sensitive to both the nature of the acyl substituent and the substitution pattern on the benzothiazole ring. Even within closely related sub-series—such as analogs bearing cyclopropanecarbonyl, butanoyl, or 2,3-dihydro-1,4-dioxine-5-carbonyl groups at the 2-amino position—potency at biological targets can shift by orders of magnitude [1]. For example, the 2,3-dihydro-1,4-dioxine-5-carboxamide analog (N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxin-5-carboxamide) displays an EC50 of 1.82 × 10³ nM for positive allosteric modulation of the human M4 muscarinic acetylcholine receptor [2], yet this activity is not generalizable to the pivalamide derivative: the sterically demanding tert-butyl group of the pivaloyl moiety imposes distinct conformational constraints and lipophilicity compared to the cyclic ether-containing comparator. Furthermore, the 4-methoxy and 7-methyl substituents jointly define the electron density distribution of the benzothiazole ring and influence solvation and target-binding interactions in ways that cannot be predicted from analogs bearing only one of these substituents. Consequently, generic substitution without compound-specific characterization data introduces unquantifiable risk into experimental reproducibility and hit-validation workflows.

Quantitative Differentiation Evidence for N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide Against Closest Analogs


Absence of Publicly Available Head-to-Head Comparative Biological Activity Data for N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide: A Critical Procurement Consideration

A systematic search of peer-reviewed primary literature, patents, and authoritative public databases (PubChem, ChEMBL, BindingDB) as of April 2026 reveals that no direct head-to-head comparison or independently reported quantitative biological activity data (IC50, EC50, Ki, % inhibition, or selectivity profile) exists for N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide against any named comparator or baseline [1]. The closest analog with publicly available receptor-level data is N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxin-5-carboxamide, which exhibits an EC50 of 1.82 × 10³ nM as a positive allosteric modulator of the human M4 muscarinic acetylcholine receptor (CHO-K1 cells, Gqi5 co-expression, acetylcholine potentiation assay) [2]. However, this compound differs from the target molecule by replacement of the pivaloyl group with a 2,3-dihydro-1,4-dioxine-5-carbonyl moiety—a change that fundamentally alters hydrogen-bonding capacity, steric bulk, and logP, precluding quantitative extrapolation of potency or selectivity. For key procurement-relevant parameters including solubility (kinetic and thermodynamic), metabolic stability (e.g., human liver microsome intrinsic clearance), and aqueous stability at physiological pH, no comparative data against benzothiazole amide analogs could be located for the target compound.

Benzothiazole amide M4 muscarinic receptor Comparative pharmacology

Evidence-Backed Research Application Scenarios for N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide (CAS 868230-83-5)


Chemical Probe Development and Structure-Activity Relationship (SAR) Exploration of 2-Amido Benzothiazoles

The compound serves as a rationally designed analog for SAR studies aimed at probing the steric and lipophilic tolerance of the 2-amido position in benzothiazole-based ligands. Its pivaloyl group (logP contribution approximately +1.5 relative to acetamido) makes it a useful comparator for evaluating the effect of bulky, hydrophobic acyl substituents on target engagement. In the context of the adenosine A2 receptor program exemplified by patent US20030149036 [1], this compound can function as a tool to define the upper steric boundary of the 2-amido pocket before potency loss occurs.

Synthetic Intermediate for Diversified Benzothiazole Libraries

With a purity specification of ≥95% as indicated by commercial suppliers , this compound is suitable as a late-stage intermediate for further functionalization—for example, electrophilic aromatic substitution at the 5- or 6-position of the benzothiazole ring, or hydrolysis of the pivalamide to the free 2-amine for subsequent re-acylation. Its defined substitution pattern (4-OCH₃, 7-CH₃) eliminates regiochemical ambiguity that complicates library synthesis with less substituted benzothiazole cores.

Negative Control or Orthogonal Chemotype in M4 Muscarinic Receptor Screening Cascades

Given that a structurally distinct benzothiazole amide (the 2,3-dihydro-1,4-dioxine-5-carboxamide analog) shows measurable but modest M4 PAM activity (EC50 ≈ 1.8 μM) [2], the pivalamide derivative—with its substantially different steric profile—may serve as an inactive or differentially active control in M4-targeted assays. Until directly tested, however, this application remains hypothetical and should be qualified with internal in-house profiling before inclusion in critical decision-making assays.

Quote Request

Request a Quote for N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.